molecular formula C13H13Cl2N3OS B3036024 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine CAS No. 338954-52-2

2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine

Cat. No. B3036024
CAS RN: 338954-52-2
M. Wt: 330.2 g/mol
InChI Key: HGYVJDGUSWUBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine is a pyrimidine derivative, which is a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their therapeutic potential.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . Another method includes the condensation of 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides . Additionally, the synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using reactions with phenacyl bromide derivatives .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are used to investigate the molecular structure of pyrimidine derivatives. The vibrational wave numbers computed using DFT quantum chemical calculations help assign vibrational bands obtained in the spectra . The geometrical parameters obtained from DFT are in agreement with XRD results, providing insights into the molecular conformation and stability .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from molecular docking studies and analyses such as HOMO-LUMO and NBO. These studies suggest that certain regions of the molecule are prone to electrophilic or nucleophilic attack, indicating how the compound might interact with biological targets . The synthesis of N1-(2-methoxy-4-pyrimidyl)sulfanilamide through substitution reactions with sodium amide in liquid ammonia also demonstrates the chemical reactivity of methoxypyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by their vibrational spectra, molecular electrostatic potential (MEP), and potential energy distribution. The MEP maps indicate the distribution of electrostatic potential across the molecule, which is crucial for understanding its reactivity . The crystal structure analysis of related compounds reveals the presence of hydrogen-bonded ribbons and three-dimensional network structures, which are important for the solid-state properties of these compounds .

Scientific Research Applications

Heterocyclic Systems and Synthesis Methods

Research by Bassyouni and Fathalla (2013) in the Egyptian Pharmaceutical Journal highlights the synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives, including compounds related to 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine. These compounds exhibit a range of biological activities, such as antimicrobial and anticancer properties. The study emphasizes efficient synthesis methods for these derivatives (Bassyouni & Fathalla, 2013).

Spectroscopic Analysis and Potential Chemotherapeutic Applications

Alzoman et al. (2015) conducted a detailed spectroscopic investigation (FT-IR and FT-Raman) of a compound similar to 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine, which revealed insights into its structure and potential as a chemotherapeutic agent. Their study, published in Spectrochimica Acta Part A, suggests the compound's inhibitory activity against certain enzymes, indicating its potential in anti-diabetic treatments (Alzoman et al., 2015).

Synthesis and Cytotoxic Activity

Stolarczyk et al. (2018), in Acta Crystallographica Section C, report on the synthesis of novel 4-thiopyrimidine derivatives, closely related to the compound . These derivatives demonstrate varying degrees of cytotoxicity against certain cancer cell lines, providing valuable insights into the development of new anticancer agents (Stolarczyk et al., 2018).

Reaction Mechanisms and Derivative Formation

Kosolapova et al. (2013) in the Russian Chemical Bulletin explored reactions involving compounds structurally similar to 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine. Their study provides insights into the reaction mechanisms and the formation of various pyrimidine derivatives, contributing to the understanding of chemical behaviors of such compounds (Kosolapova et al., 2013).

Molecular Docking and Enzyme Inhibition

Research by Alzoman et al. (2015), published in Spectrochimica Acta Part A, also includes a molecular docking study of a compound analogous to 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine. This study revealed the compound's potential inhibitory activity against specific enzymes, suggesting its application in developing new therapeutic agents (Alzoman et al., 2015).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-16-12-11(19-2)6-17-13(18-12)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYVJDGUSWUBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1OC)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150008
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine

CAS RN

338954-52-2
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338954-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Reactant of Route 6
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.